An In-depth Technical Guide to the Predicted Chemical Properties and Synthetic Strategy of N-Methoxyoxan-4-amine hydrochloride (CAS 1153949-15-9)
An In-depth Technical Guide to the Predicted Chemical Properties and Synthetic Strategy of N-Methoxyoxan-4-amine hydrochloride (CAS 1153949-15-9)
Disclaimer: As of the date of this document, N-Methoxyoxan-4-amine hydrochloride (CAS 1153949-15-9) is not extensively characterized in publicly available scientific literature. This guide, therefore, represents a predictive analysis authored from the perspective of a Senior Application Scientist. The insights and protocols described herein are extrapolated from the well-documented chemistry of its core structural motifs: N-methoxyamines and substituted oxane amines. This document is intended to serve as an authoritative resource for researchers and drug development professionals by providing a robust, scientifically-grounded framework for understanding and utilizing this novel chemical entity.
Introduction: The Oxane Scaffold and the N-Methoxyamine Moiety in Modern Chemistry
The tetrahydropyran (oxane) ring is a privileged scaffold in medicinal chemistry, frequently employed by drug designers as a metabolically stable and synthetically accessible bioisostere for more labile or less desirable functionalities. Its incorporation can enhance aqueous solubility, modulate lipophilicity, and provide a rigid three-dimensional framework for orienting pharmacophoric elements.
When combined with the N-methoxyamine functional group, a unique chemical entity emerges. The N-methoxyamine moiety is more than a simple amine variant; the oxygen atom significantly alters the group's electronic properties, reducing its basicity and modifying its hydrogen bonding capabilities. Methoxyamine itself is a known inhibitor of the base excision repair (BER) pathway, a mechanism that can potentiate the efficacy of DNA-damaging anticancer agents.[1][2][3] Therefore, N-Methoxyoxan-4-amine hydrochloride presents itself as a compelling building block for creating novel chemical probes and therapeutic candidates, merging the favorable pharmacokinetic profile of the oxane ring with the unique biological and chemical potential of the N-methoxyamine group.
This guide provides a comprehensive overview of the predicted properties, a plausible synthetic route, and the potential applications of this promising, yet uncharacterized, compound.
Predicted Physicochemical and Spectroscopic Properties
The properties of N-Methoxyoxan-4-amine hydrochloride are predicted based on its constituent parts. The hydrochloride salt form is expected to be a crystalline, water-soluble solid.[4][5] The presence of the polar oxane ring ether and the N-methoxyamine group contributes to its hydrophilic character.
Structural and Physicochemical Data
The fundamental properties of the target compound are summarized in the table below.
| Property | Predicted Value / Description | Rationale / Analog Data Source |
| CAS Number | 1153949-15-9 | - |
| Molecular Formula | C₆H₁₄ClNO₂ | Derived from structure |
| Molecular Weight | 167.63 g/mol | Derived from formula |
| Appearance | White to off-white crystalline solid | Typical for amine hydrochlorides.[6] |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol); Insoluble in nonpolar solvents (e.g., ether, toluene).[5][6][7] | The hydrochloride salt form enhances aqueous solubility. The parent compound, methoxyamine hydrochloride, is water-soluble.[4][7] |
| Stability | Stable under standard conditions; likely hygroscopic.[8][9][10] | Methoxyamine HCl is known to be hygroscopic and sensitive to moisture.[4][9] Stable as a salt, but the free base may be less stable. |
| Predicted pKa | ~5-6 | The N-methoxy group is electron-withdrawing, which is expected to significantly lower the pKa compared to a typical secondary amine (~10-11). Methoxyamine itself has a pKa of ~4.6. |
Molecular Structure and Conformation
The structure of N-Methoxyoxan-4-amine hydrochloride features a saturated six-membered oxane ring, which will predominantly adopt a chair conformation to minimize steric strain. The N-methoxyamino substituent at the C4 position can exist in either an axial or equatorial orientation, with the equatorial position generally being the more thermodynamically stable conformer.
Caption: Structure of N-Methoxyoxan-4-amine hydrochloride.
Predicted Spectroscopic Signature
A robust analytical workflow is critical for confirming the identity and purity of a novel compound. Based on analogous structures, the following spectroscopic data are predicted.
| Technique | Predicted Key Signals and Features |
| ¹H NMR | - ~3.9-4.1 ppm (s, 3H): Sharp singlet corresponding to the -OCH₃ protons.[11][12] - ~3.5-4.0 ppm (m, 4H): Multiplets for the oxane ring protons adjacent to the ring oxygen (C2-H, C6-H). - ~1.5-2.2 ppm (m, 5H): Multiplets for the remaining oxane ring protons (C3-H, C5-H, C4-H). - Broad singlet: A broad, exchangeable signal for the N-H proton of the hydrochloride salt, with its chemical shift being concentration and solvent dependent. |
| ¹³C NMR | - ~65-75 ppm: Signals for the oxane ring carbons adjacent to the ring oxygen (C2, C6). - ~50-60 ppm: Signal for the methoxy carbon (-OCH₃). - ~45-55 ppm: Signal for the C4 carbon bearing the amino group. - ~30-40 ppm: Signals for the remaining oxane ring carbons (C3, C5). |
| IR (KBr) | - ~2400-3000 cm⁻¹ (broad): N-H stretch of the ammonium salt. - ~2850-2950 cm⁻¹: C-H stretching of the alkyl groups. - ~1050-1150 cm⁻¹ (strong): C-O-C stretch of the oxane ether. - ~800-900 cm⁻¹: N-O stretch. |
| MS (ESI+) | - [M+H]⁺ = 132.10: Mass of the protonated free base (C₆H₁₄NO₂⁺). - Key Fragments: Loss of methoxy radical (•OCH₃), loss of methanol (CH₃OH), and fragments arising from the cleavage of the oxane ring. |
Proposed Synthesis and Purification Protocol
While no specific synthesis for this compound is published, a logical and robust synthetic route can be designed based on established methodologies for forming N-substituted amines and N-alkoxyamines. The most field-proven approach would be a two-step reductive amination of oxan-4-one.
Synthetic Workflow
The proposed synthesis involves the condensation of oxan-4-one with methoxyamine to form an O-methyl oxime, followed by in-situ or subsequent reduction to the target secondary amine.
Caption: Proposed workflow for the synthesis of N-Methoxyoxan-4-amine HCl.
Step-by-Step Experimental Protocol
Objective: To synthesize N-Methoxyoxan-4-amine hydrochloride via reductive amination.
Materials:
-
Oxan-4-one
-
Methoxyamine hydrochloride[4]
-
Sodium cyanoborohydride (NaBH₃CN) or Palladium on carbon (Pd-C) with a hydrogen source
-
Methanol (MeOH)
-
Glacial Acetic Acid (optional, for pH adjustment)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Hydrochloric acid solution (e.g., 2M in diethyl ether)
Procedure:
-
Oxime Formation:
-
To a solution of Oxan-4-one (1.0 eq) in methanol, add Methoxyamine hydrochloride (1.1 eq).
-
Adjust the pH of the mixture to ~5-6 using a mild base (e.g., sodium acetate) or acid to facilitate the condensation reaction. The hydrochloride salt of the amine starting material often negates the need for additional acid.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the formation of the oxime intermediate by TLC or LC-MS. The disappearance of the ketone starting material is the primary indicator of completion.
-
-
Reduction:
-
Method A (Sodium Cyanoborohydride): Cool the reaction mixture to 0 °C. Cautiously add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Causality: NaBH₃CN is a mild reducing agent that is stable in slightly acidic conditions, making it ideal for reducing the protonated imine/oxime in situ without reducing the ketone starting material.
-
Method B (Catalytic Hydrogenation): Alternatively, the isolated oxime can be dissolved in methanol, treated with a catalytic amount of 10% Pd-C, and placed under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by LC-MS for the appearance of the product mass.
-
-
Work-up and Isolation (Free Base):
-
Quench the reaction by carefully adding water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Basify the aqueous residue with saturated NaHCO₃ or 1M NaOH to a pH > 9 to deprotonate the amine product.
-
Extract the aqueous layer with a suitable organic solvent like DCM or EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Methoxyoxan-4-amine free base.
-
-
Purification and Salt Formation:
-
The crude product can be purified by silica gel column chromatography if necessary.
-
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, DCM).
-
Slowly add a solution of HCl in ether or dioxane (1.0 eq) with stirring.
-
The hydrochloride salt should precipitate out of the solution. Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield the final product, N-Methoxyoxan-4-amine hydrochloride.
-
Reactivity, Stability, and Applications
Chemical Reactivity
The primary reactive site is the nitrogen atom of the N-methoxyamine. While its basicity is reduced, it remains nucleophilic. It can participate in standard amine reactions such as acylation, alkylation, and sulfonylation. A key reaction of methoxyamine and its derivatives is the condensation with aldehydes and ketones to form O-methyl oximes, a reaction often used in analytical chemistry and proteomics.[1][4]
Stability and Storage
-
Chemical Stability: The hydrochloride salt is expected to be significantly more stable than the free base.[10] It should be stable under normal storage conditions. Avoid strong oxidizing agents and strong bases.[13]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][13] Given the hygroscopic nature of analogous compounds like methoxyamine hydrochloride, it is critical to protect it from moisture.[4][9] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Potential Applications in Research and Drug Development
This molecule serves as a versatile building block for constructing more complex molecular architectures. Its potential utility spans several areas of chemical and biological research.
Caption: Conceptual applications of N-Methoxyoxan-4-amine HCl in research.
-
Medicinal Chemistry: As a fragment for lead discovery, the compound combines a desirable oxane ring with a less basic amine mimic. This could be valuable for targeting proteins where a basic amine is detrimental to activity or selectivity.[14]
-
Chemical Biology: The N-methoxyamine group is known to react with abasic sites in DNA.[1][2] Derivatives of this compound could be explored as inhibitors of DNA repair pathways, potentially acting as adjuvants to enhance the efficacy of chemotherapy.[2][15]
-
Organic Synthesis: It is a useful synthon for introducing the N-methoxy-4-amino-oxane moiety into larger molecules, providing a unique combination of steric and electronic properties.
Safety, Handling, and Disposal
No specific safety data exists for this compound. Therefore, it must be handled with care, assuming it is hazardous. The following recommendations are based on SDS information for structurally related amine hydrochlorides and methoxyamine hydrochloride.[8][9][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][13] Work in a well-ventilated area or under a chemical fume hood.[8]
-
First-Aid Measures:
-
Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[13]
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]
-
-
Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8][13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
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PubChem. O-Methylhydroxylamine hydrochloride. [Link]
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